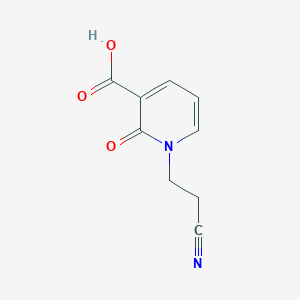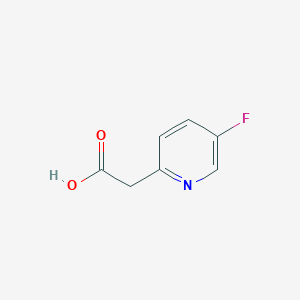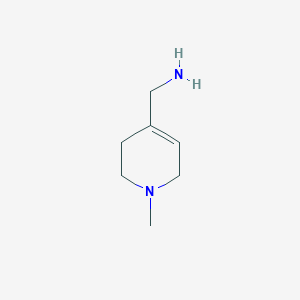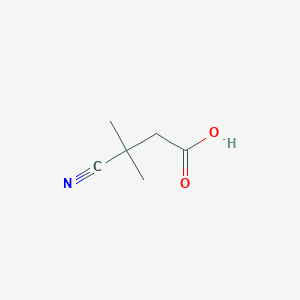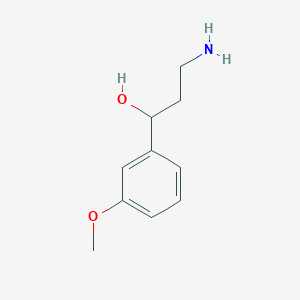
2-(3-Cyclopentyl-1-propyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
“2-(3-Cyclopentyl-1-propyn-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a compound with the CAS Number: 1487355-69-0 . It has a molecular weight of 234.15 . The compound is also known as CPD. It has recently gained attention in scientific research due to its unique properties and potential applications in various fields.
Molecular Structure Analysis
The molecular formula of this compound is C14H23BO2 . The InChI Code is 1S/C14H23BO2/c1-13(2)14(3,4)17-15(16-13)11-7-10-12-8-5-6-9-12/h12H,5-6,8-10H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Chain-Growth Polymerization in Polymer Synthesis
A study by Yokoyama et al. (2007) explored the palladium-catalyzed polycondensation of a related compound, 2-(7-bromo-9,9-dioctyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, demonstrating its utility in chain-growth polymerization mechanisms for synthesizing well-defined polyfluorenes with narrow molecular weight distributions. This research indicates the compound's potential role in initiating controlled polymerization processes, suggesting a broader applicability of similar boronate esters in precision polymer synthesis (Yokoyama et al., 2007).
Synthesis of Modified Phenylboronic Acid Derivatives
Spencer et al. (2002) described the synthesis of modified phenylboronic acid derivatives, including 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, highlighting their inhibitory activity against serine proteases. This research showcases the compound's utility in creating biologically active molecules, potentially for therapeutic applications (Spencer et al., 2002).
Precision Synthesis of Conductive Polymers
Research by Yokozawa et al. (2011) on the catalyst-transfer Suzuki-Miyaura coupling polymerization of a similar dioxaborolane derivative underscores its significance in synthesizing conductive polymers like poly(3-hexylthiophene) with high regioregularity and narrow molecular weight distributions. This work points to the importance of such boronate esters in the precision synthesis of materials with desirable electrical properties (Yokozawa et al., 2011).
Mechanistic Insights into Asymmetric Synthesis
A study by Wang et al. (2011) employing density functional theory to investigate the asymmetric Simmons-Smith cyclopropanation using a chiral dioxaborolane ligand offers deep mechanistic insights into enantioselective synthesis processes. This research highlights the compound's role in understanding and developing asymmetric synthetic strategies (Wang et al., 2011).
Development of General Propargylation Reagents
Fandrick et al. (2012) detailed the preparation of a propargylation reagent, showcasing a scalable process involving a related dioxaborolane. This work demonstrates the compound's utility in streamlining synthetic routes for the efficient production of key intermediates in organic synthesis (Fandrick et al., 2012).
Photoluminescence and Base Doping in Polyfluorenes
Research by Ranger et al. (1997) on the synthesis of well-defined poly(2,7-fluorene) derivatives using palladium-catalyzed couplings introduces the role of dioxaborolane derivatives in producing materials with promising photophysical and electrical properties for blue-light-emitting devices (Ranger et al., 1997).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-cyclopentylprop-1-ynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO2/c1-13(2)14(3,4)17-15(16-13)11-7-10-12-8-5-6-9-12/h12H,5-6,8-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWBSOBABPKVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CCC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{2-Azabicyclo[2.2.1]heptan-2-yl}aniline](/img/structure/B1526205.png)
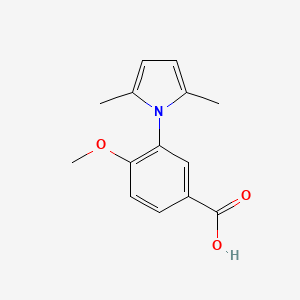


![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)


